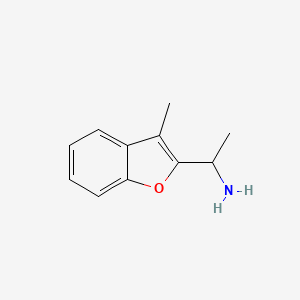

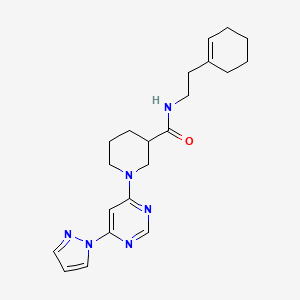

![molecular formula C19H23F6N3S B3002915 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea CAS No. 1248348-67-5](/img/structure/B3002915.png)

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea is a useful research compound. Its molecular formula is C19H23F6N3S and its molecular weight is 439.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea and related compounds are notable for their use as catalysts in organic synthesis. Their role is particularly significant in hydrogen-bonding organocatalysis, where they activate substrates and stabilize developing charges in reaction intermediates through hydrogen bonding (Balmond, Galán, & McGarrigle, 2014). For instance, certain aryl thioureas, including variants of the compound , have demonstrated efficiency in Friedel-Crafts type reactions and the synthesis of trisubstituted methanes (Gogoi, Basumatary, & Bez, 2022).

Role in Organocatalyst Design

This class of compounds has been extensively studied for its unique structural features that contribute to organocatalysis. The presence of the 3,5-bis(trifluoromethyl)phenyl group, in particular, has been linked to enhanced binding with Lewis-basic sites, a crucial aspect of organocatalyst design (Lippert, Hof, Gerbig, Ley, Hausmann, Guenther, & Schreiner, 2012).

Antibacterial Activity

Some derivatives of thiourea-containing compounds exhibit antibacterial activity, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential for the development of new classes of antibiotics (Dolan, Gavin, Eshwika, Kavanagh, McGinley, & Stephens, 2016).

Synthetic Methodology Improvement

Innovations in synthetic methods for thiourea catalysts, including the replacement of common motifs with tailorable functional groups, have been explored. This approach can lead to more accessible and environmentally friendly catalyst synthesis (Nickisch, Gabrielsen, & Meier, 2020).

Medical and Biological Applications

The compound and its derivatives have been studied for potential medical and biological applications. For instance, its effects on glucose-6-phosphatase activity and toxicity in animal models have been evaluated, indicating possible therapeutic applications in diabetes (Naz, Zahoor, Umar, Alqahtany, Elnahas, & Ullah, 2020).

Solar Cell Technology

Derivatives of thiourea, like those containing the bis(trifluoromethyl) phenyl motif, have also found applications in dye-sensitized solar cells (DSSCs), indicating their versatility in energy-related applications (Karthika, Ganesan, Thomas, Rani, & Prakash, 2019).

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F6N3S/c20-18(21,22)12-9-13(19(23,24)25)11-14(10-12)26-17(29)27-15-5-1-2-6-16(15)28-7-3-4-8-28/h9-11,15-16H,1-8H2,(H2,26,27,29)/t15-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSICYYMKFDEOFB-HOTGVXAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

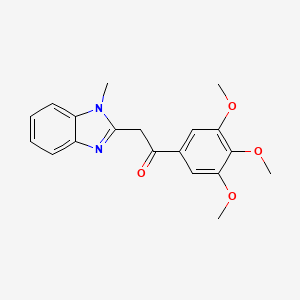

![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)

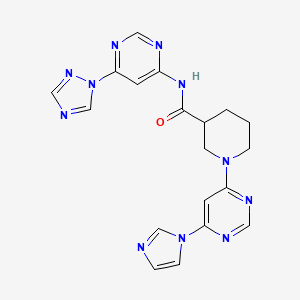

![N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide](/img/structure/B3002836.png)

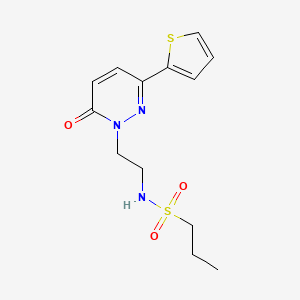

![N-(5-chloro-2-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3002845.png)

![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3002849.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002853.png)

![5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3002855.png)